N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Description
N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a pyrrolidine carboxamide group
Properties
IUPAC Name |
N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O/c17-13-5-6-15(19-10-13)21-8-2-3-12(11-21)9-20-16(22)14-4-1-7-18-14/h5-6,10,12,14,18H,1-4,7-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGHZIUUQIZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCN(C2)C3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. Fluoropyridines can be synthesized through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . The piperidine ring can be introduced through cyclization reactions, and the final compound is obtained by coupling the fluoropyridine and piperidine intermediates with pyrrolidine-2-carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the best catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridines .
Scientific Research Applications
N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving fluorinated compounds.
Mechanism of Action
The mechanism by which N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine and pyrrolidine groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine derivatives and piperidine-containing molecules. Examples include:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- N-[[1-(2-fluoropyridin-3-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide .
Uniqueness
What sets N-[[1-(5-fluoropyridin-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom in the pyridine ring enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
